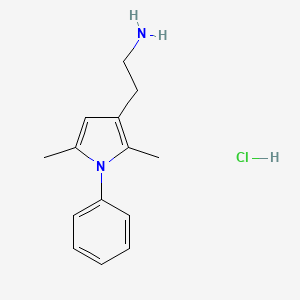

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride

Description

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H19ClN2 and a molecular weight of 250.77 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name |

2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.ClH/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14;/h3-7,10H,8-9,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSRUUCIXBUTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride typically involves the Paal-Knorr synthesis method. This method involves the cyclization of a 1,4-dicarbonyl compound with a primary amine. For instance, aniline can be reacted with hexane-2,5-dione in the presence of hydrochloric acid under reflux conditions to produce 2,5-dimethyl-1-phenylpyrrole . This intermediate can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Applications

The presence of pyrrole and amine functional groups suggests that this compound may exhibit significant biological activity. Research indicates potential applications in the following areas:

-

Pharmaceutical Development :

- Therapeutic Effects : The compound could be investigated for its therapeutic effects in various disease models, particularly those involving neurological or psychiatric conditions due to its structural similarity to known psychoactive compounds.

- Drug Design : Its unique structure may serve as a scaffold for designing new drugs targeting specific receptors or enzymes involved in metabolic pathways.

-

Interaction Studies :

- Understanding how the compound interacts with biological systems is crucial for assessing its potential therapeutic roles. Studies typically focus on:

- Receptor Binding Affinity : Evaluating how well the compound binds to various neurotransmitter receptors.

- Enzyme Inhibition : Investigating whether it can inhibit or activate specific enzymes involved in disease processes.

- Understanding how the compound interacts with biological systems is crucial for assessing its potential therapeutic roles. Studies typically focus on:

Case Studies

-

Neurological Studies :

- A study explored the effects of similar pyrrole derivatives on serotonin receptors, suggesting that modifications in the structure can significantly alter receptor affinity and activity. This indicates that 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride may also exhibit varied effects based on its specific interactions with these receptors.

-

Anticancer Research :

- Compounds with similar structural motifs have been evaluated for anticancer properties. For instance, phenylpyrrole derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways. This suggests a potential avenue for research into the anticancer efficacy of this compound .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyrrole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride, known for its unique structural characteristics, is a compound of significant interest in medicinal chemistry. This article delves into its biological activity, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound's chemical formula is , with a molecular weight of 250.77 g/mol. Its IUPAC name is 2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanamine hydrochloride, and it appears as a powder at room temperature. The compound's structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the pyrrole ring exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Specifically, this compound has shown promise in several studies.

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarity to other active pyrrole compounds suggests potential antimicrobial efficacy.

Anticancer Properties

The antiproliferative activity of pyrrole-based compounds has been documented in various cancer cell lines. For example, studies have indicated that certain pyrrole derivatives exhibit significant cytotoxic effects in human cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest. While direct studies on the hydrochloride variant are sparse, the underlying mechanisms observed in similar compounds provide a compelling rationale for further investigation.

Case Studies and Research Findings

The biological activities of compounds like this compound are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Some studies suggest that these compounds may modulate neurotransmitter receptors, contributing to their neuroprotective effects.

- DNA Interaction : Pyrrole structures can intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.